4-Methoxycinnamic acid chloride

Übersicht

Beschreibung

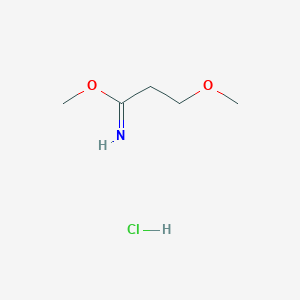

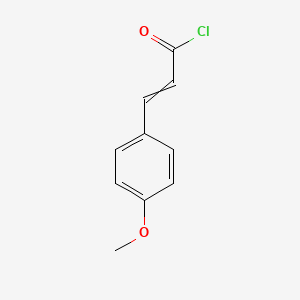

4-Methoxycinnamic acid chloride: is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the para position of the benzene ring is substituted with a methoxy group (-OCH3) and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid chloride can be synthesized through the reaction of paramethoxycinnamic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride. The reaction can be represented as follows:

C10H10O3 (Paramethoxycinnamic acid)+SOCl2→C10H9ClO2 (Paramethoxycinnamoyl chloride)+SO2+HCl

Industrial Production Methods: In industrial settings, the production of paramethoxycinnamoyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxycinnamic acid chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form paramethoxycinnamic acid and hydrochloric acid.

Reduction: It can be reduced to paramethoxycinnamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

Paramethoxycinnamic acid: from hydrolysis.

Paramethoxycinnamyl alcohol: from reduction.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Methoxycinnamic acid chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: It is used in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .

Industry: In the industrial sector, paramethoxycinnamoyl chloride is used in the production of UV-absorbing agents, which are incorporated into sunscreens and other cosmetic products to protect the skin from harmful UV radiation .

Wirkmechanismus

The mechanism of action of paramethoxycinnamoyl chloride and its derivatives involves interaction with cellular components. For instance, some derivatives interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . In antibacterial applications, it targets specific bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Cinnamoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

Methoxycinnamic acid: Contains a carboxyl group instead of an acyl chloride, making it less reactive towards nucleophiles.

Cinnamic acid: The parent compound, which is less reactive due to the absence of both the methoxy group and the acyl chloride group.

Uniqueness: 4-Methoxycinnamic acid chloride’s unique combination of the methoxy group and the acyl chloride group makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the efficient formation of a wide range of derivatives with diverse biological and industrial applications .

Eigenschaften

Molekularformel |

C10H9ClO2 |

|---|---|

Molekulargewicht |

196.63 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3 |

InChI-Schlüssel |

CGOJOQBYEAVATL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)